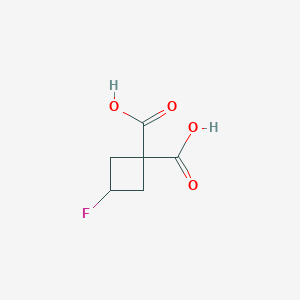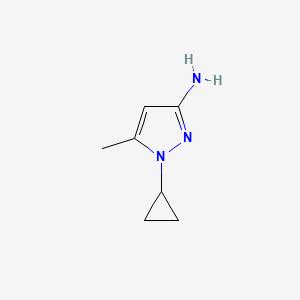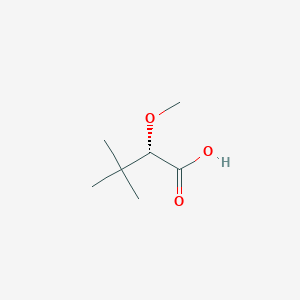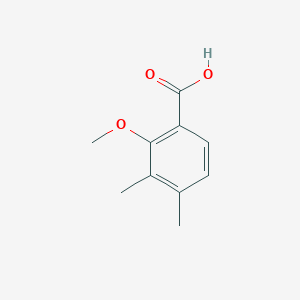![molecular formula C15H20N2O2 B3320505 Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1246032-36-9](/img/structure/B3320505.png)
Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate
Overview
Description
Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a spirocyclic lactam with a unique structure that makes it an attractive target for synthetic chemists.5]nonane-5-carboxylate.
Scientific Research Applications
Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry. It has been found to have potent antitumor activity against several cancer cell lines, including breast, colon, and lung cancer. Moreover, it has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. Additionally, it may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has also been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate is its high yield during synthesis, making it readily available for research purposes. Additionally, it has been found to have low toxicity in normal cells, making it a safe compound to work with. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research and development of Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. One potential direction is the further investigation of its antitumor activity and the development of new drugs based on its structure. Moreover, the compound's antibacterial and antifungal activity could be further explored to develop new antibiotics. Additionally, its potential as a material for the development of new sensors and catalysts could also be investigated.
Conclusion:
This compound is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its unique structure and potent biological activity make it an attractive target for synthetic chemists and researchers. Further research on this compound could lead to the development of new drugs and materials that could have a significant impact on various industries.
properties
IUPAC Name |
benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-13-6-2-1-3-7-13)17-9-5-4-8-15(17)11-16-12-15/h1-3,6-7,16H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCKMQBICDJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857111 | |
| Record name | Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246032-36-9 | |
| Record name | Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B3320450.png)


![5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3320470.png)



![(2R,3R,5S)-Rel-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B3320515.png)


